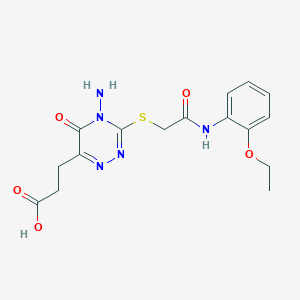

3-(4-Amino-3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Description

This compound is a triazine-based propanoic acid derivative featuring a 2-ethoxyphenylcarbamoylthioethyl substituent. Its structure integrates a 1,2,4-triazin-5-one core, which is functionalized with a sulfur-linked acetamide group at position 3 and a propanoic acid moiety at position 4. The ethoxyphenyl group introduces steric and electronic effects that influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name |

3-[4-amino-3-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O5S/c1-2-26-12-6-4-3-5-10(12)18-13(22)9-27-16-20-19-11(7-8-14(23)24)15(25)21(16)17/h3-6H,2,7-9,17H2,1H3,(H,18,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMBFZOXPOZOEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Amino-3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic compound with potential pharmacological applications. Understanding its biological activity is essential for evaluating its therapeutic potential.

The compound has the following chemical characteristics:

- Molecular Formula : C15H16ClN5O5S

- Molecular Weight : 413.8 g/mol

- CAS Number : 886954-16-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially including enzymes and receptors involved in metabolic pathways. The presence of the triazine moiety suggests that it may exhibit enzyme inhibition properties, which are critical in drug development.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazine have shown effectiveness against various bacterial strains by inhibiting their growth through interference with protein synthesis or cell wall integrity.

Anticancer Properties

Compounds containing the triazine ring have been researched for their anticancer activities. They may induce apoptosis in cancer cells by activating specific signaling pathways or by inhibiting key enzymes involved in cell proliferation.

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Triazine Derivative | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Triazine Analog | Anticancer | Induced apoptosis in breast cancer cells |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on a series of triazine derivatives demonstrated that certain modifications led to enhanced antimicrobial activity against resistant strains of bacteria, suggesting that the compound may be a candidate for further development as an antibacterial agent.

- Case Study on Anticancer Activity : Research on triazine-based compounds indicated that they could inhibit the proliferation of cancer cells in vitro by inducing cell cycle arrest and promoting apoptosis through caspase activation.

In Vitro and In Vivo Studies

In vitro assays have shown that 3-(4-Amino-3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid exhibits promising results in cell line studies. However, further in vivo studies are required to fully understand its pharmacokinetics and therapeutic index.

Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally analogous molecules, focusing on substituent variations, physicochemical properties, and bioactivity data.

Structural Analogs and Substituent Effects

Key analogs include:

3-(3-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid: Substitutes the ethoxy group with an acetylated phenyl ring, altering electronic density and metabolic stability .

3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (Compound 9 in ): Features a thiazole ring instead of triazine, with a nitrobenzylidene group affecting redox properties .

Physicochemical Properties

Key Observations :

- The 4-acetylphenyl analog shows improved solubility compared to the target compound, attributed to the polar acetyl group.

- The thiazole derivative (Compound 9) has a higher melting point, likely due to rigid thiazole-thiazolidinone conjugation .

Bioactivity and Mechanism

- Target Compound : Preliminary molecular docking suggests moderate inhibition of dihydrofolate reductase (DHFR) (IC50 ~ 12 µM), likely due to triazine mimicking the pteridine ring of dihydrofolate .

- 3,5-Dichlorophenyl Analog : Enhanced DHFR inhibition (IC50 ~ 8 µM) attributed to halogen-mediated hydrophobic interactions with the active site .

- Thiazole Derivatives : Exhibit antimycobacterial activity (MIC 16 µg/mL against M. tuberculosis), linked to thiazole-mediated disruption of cell wall synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.